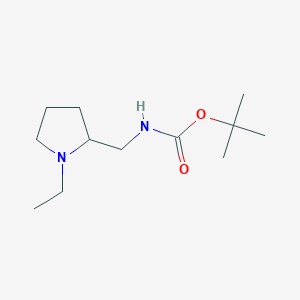
N-ethyl-3,5-dimethylaniline hydrochloride
Übersicht
Beschreibung
“N-ethyl-3,5-dimethylaniline hydrochloride” is a chemical compound with the CAS Number: 1193387-15-3 . It has a molecular weight of 185.7 and its IUPAC name is N-ethyl-3,5-dimethylaniline hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “N-ethyl-3,5-dimethylaniline hydrochloride” is 1S/C10H15N.ClH/c1-4-11-10-6-8(2)5-9(3)7-10;/h5-7,11H,4H2,1-3H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N-ethyl-3,5-dimethylaniline hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 185.7 .Wissenschaftliche Forschungsanwendungen
1. Kinetics of Chloroperoxidase-Catalyzed Reactions
N,N-dimethylaniline, structurally related to N-ethyl-3,5-dimethylaniline hydrochloride, has been studied for its role in chloroperoxidase-catalyzed N-demethylation reactions. Initial rate and inhibition studies have shown complex kinetics and enzyme interactions with N,N-dimethylaniline, suggesting potential for detailed enzymatic mechanism studies (Kedderis & Hollenberg, 1983).
2. Adhesive Bonding Applications
In adhesive bonding protocols, the effects of substituting specific hydrogen atoms with methyl groups in surface-active comonomers were explored. The study involved synthesizing N-2-propionic acid-N-3-(2-hydroxy-l-methacryloxy)propyl-3,5-dimethylaniline sodium salt (N35A) and comparing its properties with widely used commercial bonding formulations, highlighting its potential in dental applications (Bowen et al., 1996).
3. Role in Synthesis Processes
The compound has been studied for its role in the synthesis of various chemicals. For example, it was involved in the simplification of the synthesis of tetramethyldipicrylamine, an antibacterial agent. This implies its utility in facilitating the production of complex organic compounds (Fritsch et al., 1968).
4. Studying Liver Microsome Reactions
Research into the N-oxygenation of N-alkyl- and N,N-dialkylanilines by rabbit liver microsomes, including compounds related to N-ethyl-3,5-dimethylaniline hydrochloride, offers insights into liver enzymatic processes. These studies are crucial for understanding liver metabolism and potential drug interactions (Hlavica & Kiese, 1969).
5. Applications in Chromatography
Chiral separation by high-speed countercurrent chromatography using N-dodecanoyl-L-proline-3,5-dimethylanilide as a chiral selector demonstrates the compound's utility in enhancing the efficiency and specificity of chromatographic separations, an essential technique in chemical and pharmaceutical industries (Ma & Ito, 1995).
6. Development of Novel Compounds
N-ethyl-3,5-dimethylaniline hydrochloride-related compounds have been used in the synthesis of novel compounds like methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate. Such syntheses expand the range of available chemicals for various applications, including pharmaceuticals (Vaid et al., 2014).
7. Investigating Molecular Toxicity
The compound has been used in studies investigating the intracellular generation of ROS and the persistence of cellular responses to molecular toxicity. This research provides valuable insights into the mechanisms of cellular damage and potential carcinogenic risks associated with exposure to certain aromatic amines (Chao et al., 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
N-ethyl-3,5-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-4-11-10-6-8(2)5-9(3)7-10;/h5-7,11H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFNTVQLDGPZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3,5-dimethylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)
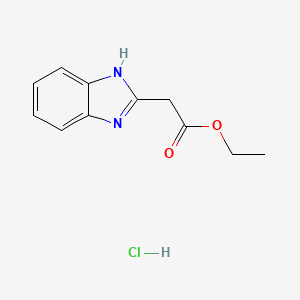
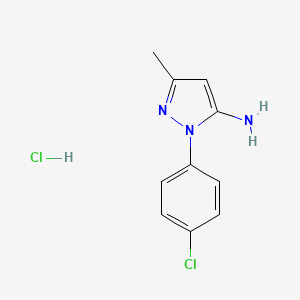
![8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid](/img/structure/B1419338.png)

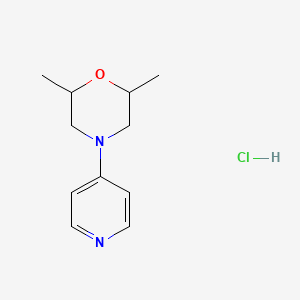

![N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine](/img/structure/B1419345.png)

![[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine](/img/structure/B1419347.png)
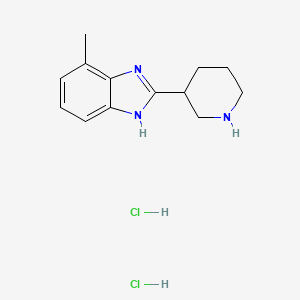
![4-[(Methylamino)methyl]phenol hydrochloride](/img/structure/B1419352.png)

